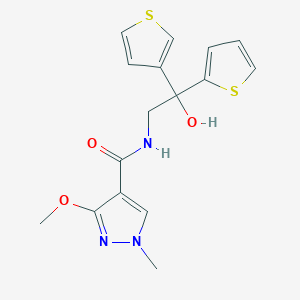
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3S2 and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Intramolecular Interactions and Structural Analysis : Research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides highlights the importance of intramolecular interactions in defining the molecular conformation and structural properties of complex compounds. These interactions play a critical role in the stability and reactivity of molecules, which can be essential for designing drugs with specific targets (Köysal et al., 2005).
Heterocyclic Synthesis : The synthesis of thiophenylhydrazonoacetates for generating various heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrates the versatility of these compounds in chemical synthesis. These findings lay the groundwork for creating a range of compounds that could have diverse applications in medicinal chemistry and material science (Mohareb et al., 2004).
Fluorescent Dyes and Optical Properties : The use of N-ethoxycarbonylpyrene- and perylene thioamides in synthesizing fluorescent dyes with applications in bioimaging and sensors is another area of interest. These compounds exhibit color tunability and high fluorescence efficiency, indicating their potential in developing new imaging tools and materials with specific optical properties (Witalewska et al., 2019).
Potential Applications
Antimicrobial and Anticancer Activity : Compounds such as N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides have shown promising antimicrobial activities, suggesting the potential of similar compounds in developing new antibiotics or antiseptic agents. These studies provide a foundation for future research into the medicinal applications of complex organic compounds (Pitucha et al., 2011).
Electrochemical and Electrochromic Properties : The introduction of different acceptor groups into polycarbazole derivatives, as seen in the synthesis and study of ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate and its analogs, highlights the potential of these compounds in developing materials with specific electrochemical and electrochromic properties. Such materials could be useful in electronic devices, smart windows, and sensors (Hu et al., 2013).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-19-8-12(15(18-19)22-2)14(20)17-10-16(21,11-5-7-23-9-11)13-4-3-6-24-13/h3-9,21H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFJTPKCGHION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2449086.png)
![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)
![4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2449090.png)
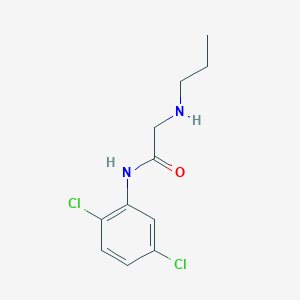
![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)
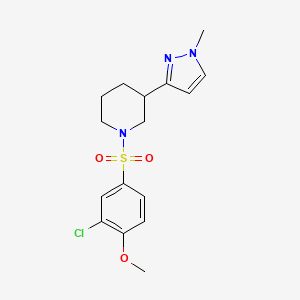
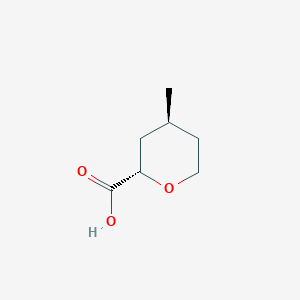
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)
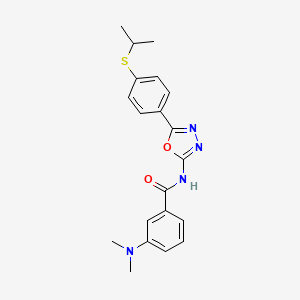
![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)
![(E)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide](/img/structure/B2449104.png)
![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)

![2-[[1-(Cyclopropanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2449109.png)